

# The Discovery and Development of PF-562271 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820

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## Introduction

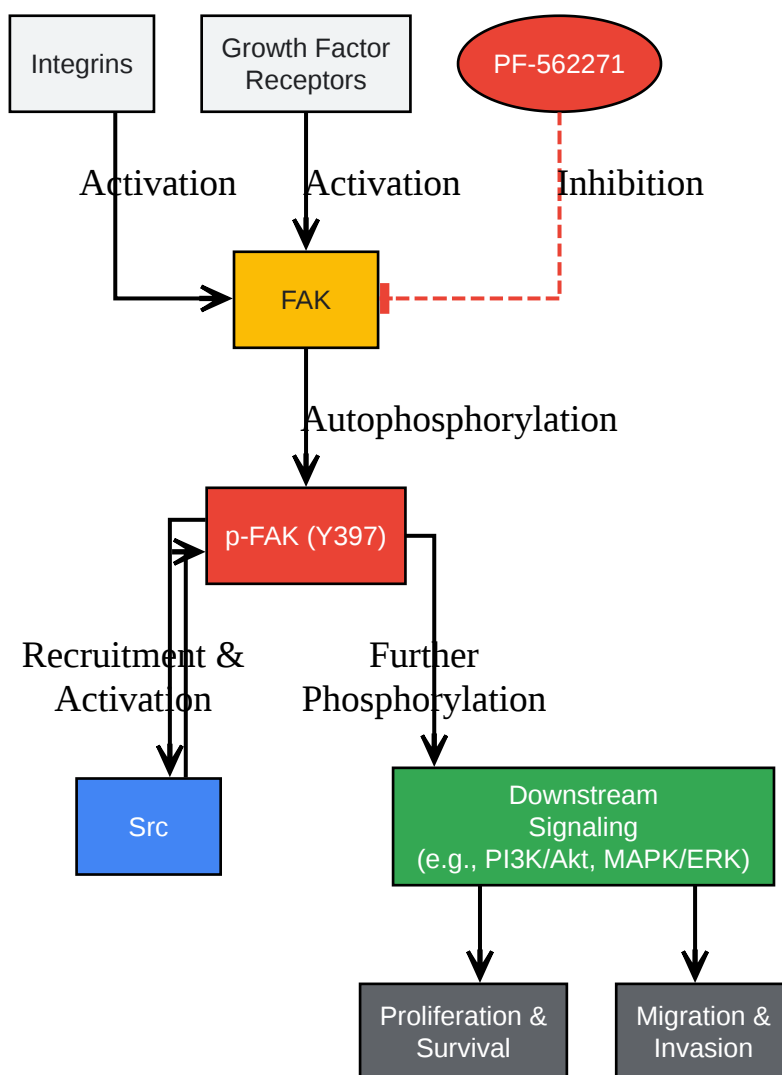
**PF-562271 hydrochloride** is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).<sup>[1][2][3][4][5]</sup> FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.<sup>[6][7][8][9]</sup> The overexpression and hyperactivity of FAK are frequently observed in a multitude of human cancers, correlating with advanced tumor stage, metastatic potential, and poor prognosis.<sup>[6][7][8]</sup> This has positioned FAK as a compelling therapeutic target for anticancer drug development.<sup>[10]</sup> This technical guide provides an in-depth overview of the discovery, preclinical development, and early clinical evaluation of PF-562271, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflow.

## Mechanism of Action

PF-562271 exerts its therapeutic effect by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397).<sup>[6][11]</sup> This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.<sup>[6]</sup> The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and

downstream substrates, initiating a cascade of signaling events that promote cell proliferation, survival, migration, and invasion.[6][7] By inhibiting FAK autophosphorylation, PF-562271 effectively disrupts these oncogenic signaling pathways.[11][12]

Below is a diagram illustrating the FAK signaling pathway and the point of intervention by PF-562271.



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FAK signaling pathway and inhibition by PF-562271.

## Quantitative Data

The following tables summarize the key quantitative data for **PF-562271 hydrochloride** from various in vitro and in vivo studies.

**Table 1: In Vitro Kinase and Cell-Based Assay Data**

Target	Assay Type	IC50 (nM)	Reference(s)
FAK	Cell-free kinase assay	1.5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Pyk2	Cell-free kinase assay	13-14	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
p-FAK (Y397)	Cell-based assay	5	<a href="#">[1]</a> <a href="#">[5]</a>
CDK1/CyclinB	Cell-free kinase assay	58	<a href="#">[1]</a>
CDK2/CyclinE	Cell-free kinase assay	30	<a href="#">[1]</a>

**Table 2: Preclinical Antitumor Efficacy in Xenograft Models**

Cancer Type	Xenograft Model	Treatment Dose & Schedule	Tumor Growth Inhibition	Reference(s)
Prostate	PC3M-luc-C6 (subcutaneous)	25 mg/kg, p.o., BID	62%	<a href="#">[10]</a> <a href="#">[13]</a>
Prostate	PC3M-luc-C6 (metastatic)	25 mg/kg, p.o., BID	Significant reduction in metastatic signal	<a href="#">[13]</a>
Pancreatic	BxPc3	50 mg/kg, p.o., BID	86%	<a href="#">[1]</a>
Prostate	PC3-M	50 mg/kg, p.o., BID	45%	<a href="#">[1]</a>
Lung	H125	25 mg/kg, BID	2-fold greater apoptosis	<a href="#">[1]</a>
Pancreatic	MPanc-96 (orthotopic)	33 mg/kg, p.o., BID	46% reduction in tumor volume	<a href="#">[14]</a>

### Table 3: Pharmacokinetic Parameters from Phase I Clinical Trial

Parameter	Value	Conditions	Reference(s)
Tmax (Time to maximum concentration)	0.5 - 6 hours	Single oral dose	<a href="#">[15]</a>
Pharmacokinetics	Dose- and time-dependent nonlinear	Multiple oral doses	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a>
CYP3A Inhibition	Potent inhibitor	Co-administration with midazolam	<a href="#">[15]</a> <a href="#">[17]</a> <a href="#">[18]</a>
Maximum Tolerated Dose (MTD)	125 mg	Twice per day with food	<a href="#">[17]</a> <a href="#">[18]</a>

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### In Vitro FAK Kinase Inhibition Assay

Objective: To determine the in vitro potency of PF-562271 in inhibiting FAK kinase activity.

Materials:

- Recombinant FAK kinase domain
- ATP
- Poly (Glu, Tyr) substrate
- PF-562271
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl<sub>2</sub>)
- Anti-phosphotyrosine antibody (e.g., PY20)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- 96-well plates
- Plate reader

#### Procedure:

- Prepare serial dilutions of PF-562271 in DMSO.
- In a 96-well plate, add the FAK enzyme, poly (Glu, Tyr) substrate, and the diluted inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction.
- Detect the level of substrate phosphorylation using an ELISA-based method with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.
- Measure the signal using a plate reader.
- Calculate the percentage of FAK inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Western Blot Analysis of FAK Phosphorylation

Objective: To assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.

#### Materials:

- Cancer cell line of interest

- Cell culture medium and supplements
- PF-562271
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
- HRP-conjugated secondary antibody
- SDS-PAGE gels
- PVDF membrane
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Strip the membrane and re-probe with an antibody against total FAK as a loading control.
- Quantify the band intensities and normalize the p-FAK signal to the total FAK signal to determine the dose-dependent inhibition.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of PF-562271.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Cancer cell line of interest (e.g., PC3M-luc-C6)
- PF-562271 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Bioluminescence imaging system (if using luciferase-expressing cells)

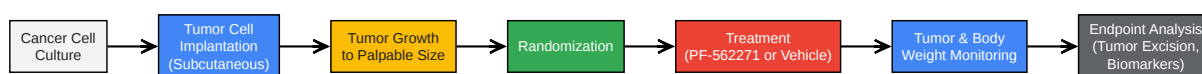
Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- Allow the tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer PF-562271 or vehicle control to the mice according to the specified dose and schedule (e.g., 25 mg/kg, p.o., BID).
- Measure tumor volume with calipers at regular intervals (e.g., twice a week).
- For luciferase-expressing tumors, perform bioluminescence imaging to monitor tumor burden.

- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

## Visualizations

### Experimental Workflow for In Vivo Efficacy Study

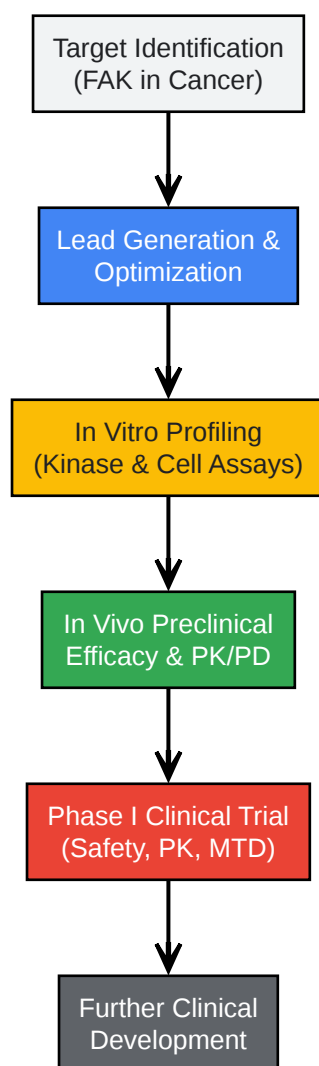


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Workflow for a typical in vivo xenograft study.

### Logical Relationship in PF-562271 Development





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Logical progression of PF-562271's development.

## Conclusion

**PF-562271 hydrochloride** has demonstrated a promising preclinical profile as a potent and selective inhibitor of FAK. Its ability to inhibit FAK phosphorylation translates to significant antitumor activity in a variety of cancer models. Early clinical data have established its safety profile and recommended phase II dose. The comprehensive data and methodologies presented in this guide underscore the potential of PF-562271 as a therapeutic agent and provide a valuable resource for researchers in the field of oncology and drug development. Further investigation into its clinical efficacy, both as a monotherapy and in combination with other agents, is warranted.

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